1-Cyclohexyl-3-(3-methoxyphenyl)thiourea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(3-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-17-13-9-5-8-12(10-13)16-14(18)15-11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQWIRGYICRCJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(3-methoxyphenyl)thiourea typically involves the reaction of cyclohexylamine with 3-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
Cyclohexylamine+3-Methoxyphenyl isothiocyanate→this compound
The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(3-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexyl-3-(3-methoxyphenyl)thiourea has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(3-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Compounds Compared:
- 1-Cyclohexyl-3-(4-methylphenyl)thiourea (): Molecular formula C₁₄H₂₀N₂S , average mass 248.388 g/mol .
- 1-Cyclohexyl-3-(3-chlorophenyl)thiourea (): Chlorine substituent introduces electron-withdrawing effects.
- 1-Ethyl-3-(3-methoxyphenyl)thiourea (): Ethyl group reduces steric hindrance compared to cyclohexyl.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Substituents | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| 1-Cyclohexyl-3-(3-methoxyphenyl)thiourea | C₁₄H₁₉N₂OS (est.) | Cyclohexyl, 3-methoxyphenyl | Not reported | Bulky cyclohexyl, meta-methoxy |
| 1-Cyclohexyl-3-(4-methylphenyl)thiourea | C₁₄H₂₀N₂S | Cyclohexyl, 4-methylphenyl | Not reported | Para-methyl, lipophilic |
| 1-Cyclohexyl-3-(3-chlorophenyl)thiourea | C₁₃H₁₆ClN₂S | Cyclohexyl, 3-chlorophenyl | Not reported | Electron-withdrawing Cl, planar |
| 1-Ethyl-3-(3-methoxyphenyl)thiourea | C₁₀H₁₃N₂OS | Ethyl, 3-methoxyphenyl | Not reported | Smaller alkyl, higher planarity |
Key Observations:
Spectroscopic and Crystallographic Features
Key Studies:
Table 3: Structural Data
Key Observations:
Q & A
Q. Basic
- NMR spectroscopy :
- ¹H NMR : Cyclohexyl protons appear as multiplet peaks at δ 1.2–2.5 ppm; methoxy groups resonate as singlets at δ ~3.8 ppm .
- ¹³C NMR : The thiocarbonyl (C=S) signal appears at δ ~180 ppm .
- FT-IR : Strong C=S stretches at 1250–1300 cm⁻¹ and N–H bends at 1500–1600 cm⁻¹ confirm the thiourea backbone .
How do structural modifications (e.g., methoxy vs. methyl substituents) alter biological activity in cyclohexyl thiourea derivatives?
Advanced
Comparative studies show:
- Methoxy groups : Enhance hydrogen-bonding capacity (e.g., O–H···S interactions), increasing enzyme inhibition (e.g., urease) by 30–40% compared to methyl substituents .
- Cyclohexyl vs. phenyl groups : Cyclohexyl derivatives exhibit higher lipophilicity (logP ~3.5), improving membrane permeability in cytotoxicity assays .
| Substituent | IC50 (urease inhibition) | logP |
|---|---|---|
| 3-Methoxyphenyl | 12.5 µM | 3.4 |
| 4-Methylphenyl | 18.7 µM | 3.1 |
| 3-Chlorophenyl | 9.8 µM | 3.6 |
Mechanistic studies (molecular docking) suggest methoxy groups stabilize interactions with enzyme active sites via π-alkyl and hydrogen bonds .
How can conflicting biological activity data (e.g., cytotoxicity vs. antioxidant effects) be reconciled for this compound?
Advanced
Contradictions arise from assay-specific conditions:
- Cytotoxicity : Observed in MTT assays (IC50 ~25 µM in HeLa cells) due to ROS generation .
- Antioxidant activity : DPPH radical scavenging (EC50 ~50 µM) occurs via thiyl radical formation .
Q. Resolution strategies :
- Dose-response profiling : Use narrower concentration ranges (e.g., 10–100 µM) to identify biphasic effects.
- Mechanistic studies : Combine transcriptomics (e.g., RNA-seq) to differentiate pro-apoptotic vs. antioxidant pathways .
What computational methods validate the electronic properties of this compound?
Q. Advanced
- DFT calculations : Predict HOMO-LUMO gaps (~4.2 eV), indicating charge-transfer potential. Methoxy groups lower the LUMO energy, enhancing electrophilicity .
- Molecular electrostatic potential (MEP) : Highlights nucleophilic regions at sulfur and oxygen atoms, guiding reactivity predictions .
How does steric hindrance from the cyclohexyl group influence reaction kinetics in derivatization reactions?
Q. Advanced
- Nucleophilic substitution : Cyclohexyl reduces reaction rates by 50% compared to linear alkyl groups (e.g., ethyl) due to hindered access to the thiourea sulfur .
- Catalyst design : Bulky ligands (e.g., tert-butylphosphines) mitigate steric effects, improving yields in Suzuki-Miyaura couplings .
What protocols ensure reproducibility in biological assays for this compound?
Q. Basic
- Solubility management : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .
- Positive controls : Include thiourea (for antioxidant assays) and cisplatin (for cytotoxicity) to calibrate activity thresholds .
How do crystallographic and spectroscopic data align or conflict in structural analysis?
Q. Advanced
- Planarity conflicts : X-ray data show non-planar thiourea fragments (deviation ~0.003 Å), whereas DFT models predict near-planarity. This discrepancy arises from crystal packing forces .
- Hydrogen bonding : IR detects N–H···S bonds, but XRD reveals intermolecular N–H···O interactions dominate in the solid state .
What are the limitations of current synthetic methods, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
